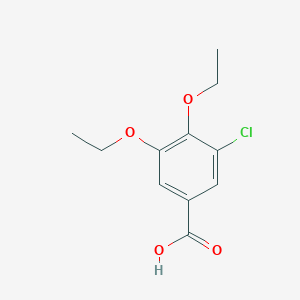

3-Chloro-4,5-diethoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4,5-diethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEADRIRYKFSBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide to 3-Chloro-4,5-diethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 766523-19-7

Introduction

3-Chloro-4,5-diethoxybenzoic acid is a halogenated and ether-substituted aromatic carboxylic acid. Its structure, featuring a chlorinated phenyl ring with two ethoxy groups and a carboxylic acid functional group, makes it a potential building block in organic synthesis and a candidate for investigation in medicinal chemistry. The presence of the chloro and ethoxy groups can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are critical determinants of biological activity. This document provides a comprehensive overview of the available technical information for this compound, aimed at supporting research and development activities.

Chemical and Physical Properties

Quantitative data for this compound is not widely available in peer-reviewed literature. The following table summarizes the basic molecular information. For context, publicly available computed data for the closely related analog, 3-Chloro-4,5-dimethoxybenzoic acid, is provided for comparison.

| Property | This compound | 3-Chloro-4,5-dimethoxybenzoic acid (for comparison) |

| CAS Number | 766523-19-7 | 20624-87-7 |

| Molecular Formula | C₁₁H₁₃ClO₄ | C₉H₉ClO₄ |

| Molecular Weight | 244.67 g/mol | 216.62 g/mol |

| Appearance | Data not available | Data not available |

| Melting Point | Data not available | 189-193 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found in published scientific literature. However, a general synthetic approach can be inferred from standard organic chemistry principles and analogous reactions. A plausible synthetic route would likely involve the etherification of a dihydroxybenzoic acid precursor, followed by chlorination, or vice versa.

Below is a generalized, hypothetical workflow for the synthesis of substituted benzoic acids, which could be adapted for this compound.

Caption: Hypothetical synthesis workflow for this compound.

Note: This is a generalized pathway and the actual reagents, conditions, and order of steps would require experimental optimization.

Applications in Research and Drug Development

While specific applications for this compound are not well-documented, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are a common scaffold in drug discovery, exhibiting a wide range of pharmacological activities. The chloro and alkoxy substituents can modulate properties such as receptor binding, membrane permeability, and metabolic stability.

Potential areas of investigation for this compound and its derivatives could include:

-

Antimicrobial Agents: Halogenated aromatic compounds are known for their antibacterial and antifungal properties.

-

Enzyme Inhibitors: The carboxylic acid group can act as a key binding moiety for the active sites of various enzymes.

-

Scaffolds for Combinatorial Chemistry: Its functional groups allow for further chemical modifications to generate libraries of related compounds for high-throughput screening.

The logical relationship for its potential role as a synthetic intermediate is illustrated below.

Caption: Role as a synthetic intermediate in drug discovery.

Signaling Pathways and Biological Activity

There is currently no specific information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Research would be required to determine its bioactivity profile.

Given the lack of specific data, a generalized diagram illustrating a common mechanism of action for a hypothetical small molecule drug targeting a cellular signaling pathway is provided for conceptual understanding.

Caption: Hypothetical interaction with a cell signaling pathway.

Conclusion

This compound is a chemical entity with potential for application in synthetic and medicinal chemistry. However, a notable scarcity of empirical data, including physicochemical properties, detailed synthetic protocols, and biological activity, currently limits its immediate application. The information provided herein is based on fundamental chemical principles and data from analogous compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential in drug discovery and other scientific disciplines. Researchers are encouraged to use this guide as a foundational resource for designing future studies.

An In-depth Technical Guide on the Molecular Structure of 3-Chloro-4,5-diethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4,5-diethoxybenzoic acid is a substituted benzoic acid derivative. Benzoic acid and its derivatives are significant scaffolds in medicinal chemistry and material science due to their versatile chemical handles and biological activities. The presence of a chlorine atom and two ethoxy groups on the benzene ring is expected to modulate the molecule's lipophilicity, electronic properties, and steric profile, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery and as a building block in organic synthesis. This document provides a comprehensive overview of its molecular structure, predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic data.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 3, and two ethoxy groups at positions 4 and 5.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and comparison with analogous structures.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃ClO₄ |

| Molecular Weight | 244.67 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available (expected to be a solid at room temperature) |

| Boiling Point | Not available |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO |

| pKa | Estimated to be in the range of 3-4 due to the electron-withdrawing nature of the substituents |

Synthesis and Experimental Protocol

A plausible synthetic route for this compound would involve the oxidation of a corresponding substituted toluene or benzaldehyde. A common and effective method for the synthesis of substituted benzoic acids is the oxidation of the corresponding aldehyde.

Proposed Synthetic Pathway

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-Chloro-4,5-diethoxybenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-4,5-diethoxybenzaldehyde in a suitable volume of aqueous sodium hydroxide solution.

-

Oxidation: While stirring, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

-

Reflux: After the addition is complete, heat the mixture to reflux for a specified period (e.g., 2-4 hours) until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate that forms during the reaction.

-

Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold distilled water to remove any inorganic impurities.

-

Drying and Characterization: Dry the purified product under vacuum. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The structure and purity should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectra of similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | t | 6H | -O-CH₂-CH₃ (x2) |

| ~4.1 | q | 4H | -O-CH₂ -CH₃ (x2) |

| ~7.3 | s | 1H | Ar-H (proton at C2) |

| ~7.5 | s | 1H | Ar-H (proton at C6) |

| ~13.0 | br s | 1H | -COOH |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -O-CH₂-CH₃ (x2) |

| ~65 | -O-CH₂ -CH₃ (x2) |

| ~115 | Ar-C H (C2) |

| ~118 | Ar-C H (C6) |

| ~125 | Ar-C -Cl (C3) |

| ~130 | Ar-C -COOH (C1) |

| ~148 | Ar-C -O (C4) |

| ~152 | Ar-C -O (C5) |

| ~168 | -C OOH |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~2980, ~2940 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~800 | C-Cl stretch |

Mass Spectrometry

| m/z | Assignment |

| 244/246 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 199/201 | [M - C₂H₅]⁺ |

| 171/173 | [M - COOH - C₂H₄]⁺ |

Logical Relationships in Structural Analysis

The structural elucidation of this compound relies on the correlation of data from various analytical techniques.

Caption: Logical workflow for the structural determination of the target molecule.

Conclusion

This technical guide provides a detailed (though predictive) overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound. While experimental data is currently scarce, the information presented here offers a solid foundation for researchers and scientists interested in synthesizing and exploring the potential applications of this compound. The provided protocols and predicted data can guide future experimental work and aid in the interpretation of results. As a novel derivative, this compound holds promise for further investigation in various fields of chemical and pharmaceutical sciences.

An In-depth Technical Guide on the Synthesis of 3-Chloro-4,5-diethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 3-chloro-4,5-diethoxybenzoic acid, a valuable building block in pharmaceutical and chemical research. The synthesis is presented as a multi-step process, commencing from the readily available starting material, vanillic acid. This document provides a comprehensive overview of the proposed reactions, including detailed experimental protocols derived from analogous transformations, and summarizes key quantitative data.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed through a three-step sequence:

-

Demethylation of Vanillic Acid: The initial step involves the conversion of vanillic acid (4-hydroxy-3-methoxybenzoic acid) to protocatechuic acid (3,4-dihydroxybenzoic acid).

-

Diethylation of Protocatechuic Acid: The resulting protocatechuic acid is then subjected to a Williamson ether synthesis to introduce the two ethoxy groups, yielding 4,5-diethoxybenzoic acid.

-

Regioselective Chlorination: Finally, the 4,5-diethoxybenzoic acid is chlorinated at the 3-position to afford the target molecule, this compound.

The overall logical workflow of this synthesis is depicted in the following diagram.

Caption: Logical workflow for the synthesis of this compound.

Step 1: Demethylation of Vanillic Acid to Protocatechuic Acid

The conversion of vanillic acid to protocatechuic acid is a crucial first step. While various methods exist for the demethylation of aryl methyl ethers, a common laboratory-scale procedure involves the use of a strong acid, such as hydrobromic acid.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add vanillic acid.

-

Reagent Addition: Add a 48% aqueous solution of hydrobromic acid in excess.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, allow the reaction mixture to cool to room temperature. The product, protocatechuic acid, may precipitate out of the solution. The precipitate can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from water.

| Parameter | Value |

| Starting Material | Vanillic Acid |

| Reagent | 48% Hydrobromic Acid |

| Product | Protocatechuic Acid |

| Yield | High yields are typically reported for this reaction, often exceeding 90%. |

Step 2: Diethylation of Protocatechuic Acid to 4,5-Diethoxybenzoic Acid

The introduction of the two ethoxy groups is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups of protocatechuic acid, followed by nucleophilic attack on an ethylating agent.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve protocatechuic acid in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to deprotonate the phenolic hydroxyl groups.

-

Ethylating Agent Addition: Add an ethylating agent, such as diethyl sulfate ((C₂H₅)₂SO₄) or ethyl iodide (C₂H₅I), dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete, as indicated by TLC.

-

Workup: After cooling, the reaction mixture is typically poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude 4,5-diethoxybenzoic acid is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol/water.

| Parameter | Value |

| Starting Material | Protocatechuic Acid |

| Base | Potassium Carbonate or Sodium Hydroxide |

| Ethylating Agent | Diethyl Sulfate or Ethyl Iodide |

| Product | 4,5-Diethoxybenzoic Acid |

| Yield | Yields for Williamson ether syntheses on similar substrates are generally good, often in the range of 70-90%. |

Step 3: Regioselective Chlorination of 4,5-Diethoxybenzoic Acid

The final step is the regioselective chlorination of 4,5-diethoxybenzoic acid to introduce a chlorine atom at the 3-position. The two ethoxy groups are ortho-para directing, which could lead to a mixture of chlorinated products. Therefore, the choice of chlorinating agent and reaction conditions is critical to achieve the desired regioselectivity.

Proposed Experimental Protocol

-

Reaction Setup: Dissolve 4,5-diethoxybenzoic acid in a suitable inert solvent, such as dichloromethane or acetic acid, in a round-bottom flask protected from light.

-

Chlorinating Agent Addition: Add a chlorinating agent. A potential reagent for this selective chlorination is sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, or N-chlorosuccinimide (NCS) with a suitable catalyst.

-

Reaction Conditions: The reaction is typically carried out at or below room temperature to control the exothermicity and improve selectivity. The reaction progress should be monitored closely by TLC or GC-MS.

-

Workup: Upon completion, the reaction mixture is quenched, for example, by the addition of a sodium sulfite solution. The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | 4,5-Diethoxybenzoic Acid |

| Potential Chlorinating Agents | Sulfuryl Chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS) |

| Product | This compound |

| Expected Yield | The yield will be highly dependent on the regioselectivity of the chlorination. Optimization of reaction conditions is likely necessary. |

The proposed synthetic pathway is visually summarized in the following diagram.

Caption: Proposed synthesis pathway for this compound.

Disclaimer: The experimental protocols provided are based on analogous chemical transformations and should be adapted and optimized for the specific synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions.

Spectroscopic Analysis of 3-Chloro-4,5-diethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data for 3-Chloro-4,5-diethoxybenzoic acid and its close analogue, 3-Chloro-4,5-dimethoxybenzoic acid. Due to the limited availability of experimental data for the title compound, this document focuses on the spectroscopic characteristics of its dimethoxy analogue, offering insights into the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such data for solid aromatic carboxylic acids are also presented.

Spectroscopic Data Summary for 3-Chloro-4,5-dimethoxybenzoic Acid

The following tables summarize the predicted and expected spectroscopic data for 3-Chloro-4,5-dimethoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 3-Chloro-4,5-dimethoxybenzoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.5-7.7 | Singlet | 1H | Aromatic H-6 |

| ~7.3-7.5 | Singlet | 1H | Aromatic H-2 |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) at C-5 |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) at C-4 |

Table 2: Predicted ¹³C NMR Spectral Data for 3-Chloro-4,5-dimethoxybenzoic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | Carboxylic acid (-C OOH) |

| ~152 | Aromatic C-4 (attached to -OCH₃) |

| ~148 | Aromatic C-5 (attached to -OCH₃) |

| ~135 | Aromatic C-3 (attached to -Cl) |

| ~128 | Aromatic C-1 (attached to -COOH) |

| ~115 | Aromatic C-6 |

| ~112 | Aromatic C-2 |

| ~56 | Methoxy (-OC H₃) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for 3-Chloro-4,5-dimethoxybenzoic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~2950, ~2850 | Medium | C-H stretch (Aliphatic, -OCH₃) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1580-1600 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1450 | Medium | C-H bend (Aliphatic, -OCH₃) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| 1000-1150 | Strong | C-O stretch (Aryl ethers, -OCH₃) |

| 700-850 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-4,5-dimethoxybenzoic Acid

| m/z | Relative Abundance | Assignment |

| 216/218 | High | [M]⁺ (Molecular ion peak, with ³⁷Cl isotope peak) |

| 201/203 | Medium | [M - CH₃]⁺ |

| 199/201 | Medium | [M - OH]⁺ |

| 171/173 | Medium | [M - COOH]⁺ |

| 156 | Medium | [M - COOH - CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid aromatic carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

After the measurement, clean the ATR crystal thoroughly.

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). The concentration should be optimized for the instrument's sensitivity.

-

Alternatively, for some systems, a solid probe can be used to introduce the sample directly into the ion source.

-

-

Instrument Setup and Data Acquisition:

-

Set the GC oven temperature program to ensure proper separation and elution of the compound.

-

Set the injector temperature and mode (e.g., splitless).

-

The mass spectrometer is typically operated under electron ionization (EI) at 70 eV.

-

Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., 40-400 amu).

-

Inject the sample into the GC. The compound will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.

-

The molecules are ionized and fragmented in the ion source.

-

The resulting ions are separated by the mass analyzer and detected.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Physical and chemical properties of 3-Chloro-4,5-diethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-4,5-diethoxybenzoic acid, a substituted benzoic acid derivative of interest in chemical synthesis and potential pharmaceutical applications. This document details its known characteristics, safety information, and offers insights into its synthesis.

Core Properties and Identifiers

This compound is a chlorinated aromatic carboxylic acid. Its structure features a benzene ring substituted with a carboxylic acid group, a chlorine atom, and two ethoxy groups.

| Property | Value |

| CAS Number | 766523-19-7 |

| Molecular Formula | C₁₁H₁₃ClO₄ |

| Molecular Weight | 244.67 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Chemical Structure and Reactivity

The reactivity of this compound is primarily dictated by the functional groups present: the carboxylic acid, the chloro substituent, and the ethoxy groups on the aromatic ring.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol. Its acidity is influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating character of the ethoxy groups.

-

Aromatic Ring: The chlorine and ethoxy groups influence the electron density of the benzene ring, directing further electrophilic aromatic substitution reactions. The ethoxy groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The interplay of these effects will determine the regioselectivity of further substitutions.

-

Chloro Group: The chlorine atom is relatively unreactive towards nucleophilic aromatic substitution under standard conditions but can be displaced under harsh reaction conditions or through metal-catalyzed cross-coupling reactions.

A logical workflow for considering the reactivity of this molecule is outlined below:

Synthesis

A potential retrosynthetic analysis is as follows:

A generalized experimental workflow for such a synthesis could involve the following steps:

Navigating the Solubility Landscape of 3-Chloro-4,5-diethoxybenzoic Acid: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile for the compound 3-Chloro-4,5-diethoxybenzoic acid. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing a robust framework for researchers to determine its solubility characteristics. This includes a qualitative assessment based on its chemical structure and detailed experimental protocols for quantitative solubility determination.

Qualitative Solubility Profile Assessment

Based on its molecular structure, a qualitative prediction of the solubility of this compound in various solvent types can be inferred. The molecule possesses a carboxylic acid group, which is polar and capable of hydrogen bonding, suggesting some degree of solubility in polar protic solvents. The presence of the benzene ring and the diethoxy groups introduces significant nonpolar character, which would favor solubility in organic solvents. The chloro substituent will also influence its solubility characteristics.

Expected Solubility Trends:

-

Aqueous Solubility: Expected to be low in neutral water due to the hydrophobic nature of the substituted benzene ring.

-

pH-Dependent Aqueous Solubility: As a carboxylic acid, its aqueous solubility is expected to increase significantly in basic solutions (pH > pKa) due to the formation of the more soluble carboxylate salt. Conversely, in acidic solutions (pH < pKa), it will exist in its less soluble free acid form.

-

Organic Solvent Solubility: It is anticipated to exhibit good solubility in a range of organic solvents, including:

-

Polar Aprotic Solvents: Such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are likely to be excellent solvents.

-

Alcohols: Such as methanol and ethanol, should be effective solvents due to their ability to hydrogen bond with the carboxylic acid group.

-

Chlorinated Solvents: Such as dichloromethane and chloroform, may also be suitable.

-

Ethers: Such as diethyl ether and tetrahydrofuran (THF), are expected to be moderate solvents.

-

Nonpolar Solvents: Such as hexanes and toluene, are likely to be poor solvents.

-

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been reported. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µM) | Method Used |

| Water | 25 | 7.4 | Data to be determined | Data to be determined | Thermodynamic |

| PBS | 25 | 7.4 | Data to be determined | Data to be determined | Thermodynamic |

| Methanol | 25 | N/A | Data to be determined | Data to be determined | Thermodynamic |

| Ethanol | 25 | N/A | Data to be determined | Data to be determined | Thermodynamic |

| DMSO | 25 | N/A | Data to be determined | Data to be determined | Thermodynamic |

| Acetone | 25 | N/A | Data to be determined | Data to be determined | Thermodynamic |

| Acetonitrile | 25 | N/A | Data to be determined | Data to be determined | Thermodynamic |

Experimental Protocols for Solubility Determination

To empower researchers to generate the necessary quantitative data, detailed protocols for determining both thermodynamic and kinetic solubility are provided below.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the true solubility under a given set of conditions.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by aspiration of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Analyze the saturated solution and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility (High-Throughput Method)

This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). It is a measure of how readily a compound stays in solution under non-equilibrium conditions and is often used in early drug discovery.

Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a multi-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours).

-

-

Precipitation Detection:

-

Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Alternatively, the plate can be analyzed using a plate reader that measures absorbance at a specific wavelength to detect precipitation.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under the assay conditions.

-

Caption: Workflow for Kinetic Solubility Determination.

Signaling Pathways and Biological Context

A review of the scientific literature did not yield any information regarding the biological activity or associated signaling pathways for this compound. Therefore, a diagram for a signaling pathway cannot be provided at this time.

Conclusion

While direct quantitative solubility data for this compound is not currently available, this guide provides a comprehensive framework for its determination. The qualitative assessment based on its chemical structure offers initial guidance for solvent selection. The detailed experimental protocols for both thermodynamic and kinetic solubility will enable researchers to generate the necessary data to support their drug discovery and development efforts. The provided templates and workflows are designed to ensure a systematic and robust approach to characterizing the solubility profile of this compound.

In-depth Technical Guide: Biological Activity of 3-Chloro-4,5-diethoxybenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Subject: A comprehensive review of the biological activity, experimental data, and associated molecular pathways of 3-Chloro-4,5-diethoxybenzoic acid.

Abstract

This technical guide aims to provide a thorough analysis of the biological activities of the synthetic organic compound this compound. A comprehensive review of existing scientific literature reveals a significant lack of available data on the biological effects of this specific molecule. While structurally related compounds, particularly its dimethoxy analog, 3-Chloro-4,5-dimethoxybenzoic acid, have been investigated for various pharmacological properties, no such studies have been published for this compound itself. This document will summarize the state of knowledge on closely related analogs to provide a contextual framework and highlight the current research gap.

Introduction to this compound

This compound is a halogenated and ether-substituted benzoic acid derivative. Its chemical structure, characterized by a chlorine atom at the 3-position and two ethoxy groups at the 4- and 5-positions of the benzene ring, suggests its potential for biological activity, given that similar structural motifs are present in various pharmacologically active molecules. However, despite its availability from chemical suppliers for research purposes, it appears that its biological profile has not been a subject of published scientific investigation.

Review of Biological Activity Data

A systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, yielded no peer-reviewed articles detailing the biological activity of this compound. Consequently, there is no quantitative data to present in tabular format, nor are there established experimental protocols or known signaling pathways associated with this compound.

Biological Activity of Structurally Related Compounds

To provide a relevant perspective for researchers interested in this compound, this section summarizes the biological activities of analogous compounds. It is crucial to note that these findings cannot be directly extrapolated to this compound, as minor structural modifications, such as the difference between methoxy and ethoxy groups, can significantly alter biological activity.

3-Chloro-4,5-dimethoxybenzoic acid

The most closely related compound with available information is 3-Chloro-4,5-dimethoxybenzoic acid. While detailed biological studies on this molecule are also sparse, it is often used as a building block in the synthesis of more complex molecules with potential therapeutic applications. Some derivatives of benzoic acid with similar substitution patterns have been explored for their potential as:

-

Anticancer Agents: Various benzoic acid derivatives have been investigated for their cytotoxic effects on cancer cell lines. The mechanisms often involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

-

Enzyme Inhibitors: The carboxylic acid moiety and the substituted aromatic ring can serve as a pharmacophore for interacting with the active sites of various enzymes.

Other Substituted Benzoic Acid Derivatives

The broader class of substituted benzoic acids has been extensively studied and has led to the development of numerous therapeutic agents. For instance, derivatives of 4-aminobenzoic acid have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. These studies often involve the synthesis of a series of analogs to establish structure-activity relationships (SAR).

Postulated Areas for Future Investigation

Given the absence of data, the field is open for a comprehensive evaluation of the biological activities of this compound. A logical starting point would be to screen the compound for a range of activities, drawing parallels from its known analogs.

Proposed Initial Screening Workflow

An initial investigation could follow a standard preclinical drug discovery workflow.

Caption: Proposed workflow for the initial biological evaluation of this compound.

Conclusion

This technical guide underscores a significant gap in the scientific literature regarding the biological activity of this compound. While the chemical structure suggests potential for pharmacological effects, based on the activities of related compounds, there is currently no direct evidence to support this. The information provided on analogous molecules serves as a contextual foundation for future research. It is our recommendation that the scientific community undertakes a systematic investigation of this compound to elucidate its potential therapeutic value. Until such studies are conducted and published, no definitive statements can be made about its biological activity, mechanisms of action, or potential applications in drug development.

An In-depth Technical Guide to 3-Chloro-4,5-diethoxybenzoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 3-chloro-4,5-diethoxybenzoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties of its close analog, 3-chloro-4,5-dimethoxybenzoic acid, and general knowledge of substituted benzoic acid derivatives. The proposed synthesis and potential biological activities are therefore hypothetical and intended to serve as a foundation for future research.

Introduction

Substituted benzoic acids are a pivotal class of compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on the specific, yet underexplored, molecule this compound and its potential derivatives and analogs. By examining its structural features and drawing parallels with closely related compounds, we aim to provide a foundational resource for researchers interested in exploring its therapeutic potential.

Physicochemical Properties of the Core Structure Analog

| Property | Value (for 3-chloro-4,5-dimethoxybenzoic acid) |

| Molecular Formula | C9H9ClO4 |

| Molecular Weight | 216.62 g/mol |

| CAS Number | 20624-87-7 |

| Melting Point | 189-193 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, acetone |

Synthesis of this compound: A Proposed Pathway

A plausible synthetic route to this compound can be extrapolated from established methods for synthesizing substituted benzoic acids. A common starting material would be 3,4,5-trihydroxybenzoic acid (gallic acid), which can be selectively etherified and subsequently chlorinated.

Proposed Experimental Protocol: Di-O-ethylation of Gallic Acid

-

Dissolution: Dissolve gallic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K2CO3), to the solution to deprotonate the hydroxyl groups.

-

Ethylation: Add diethyl sulfate or ethyl iodide dropwise to the reaction mixture at room temperature. The reaction is then typically heated to facilitate the etherification.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 4,5-diethoxy-3-hydroxybenzoic acid.

Proposed Experimental Protocol: Chlorination

-

Chlorinating Agent: The purified 4,5-diethoxy-3-hydroxybenzoic acid can be chlorinated using a mild chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

-

Purification: The final product, this compound, is then purified from the reaction mixture using standard techniques.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been reported, the broader class of substituted benzoic acid derivatives has shown promise in several therapeutic areas.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties. The presence of a halogen, such as chlorine, on the aromatic ring can enhance this activity. It is plausible that this compound and its derivatives could exhibit inhibitory effects against various bacterial and fungal strains. The lipophilic nature of the ethoxy groups may facilitate penetration through microbial cell membranes.

Anticancer Potential

Numerous benzoic acid derivatives have been investigated for their anticancer activities. For instance, some derivatives have been shown to induce apoptosis in cancer cells. The underlying mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

A hypothetical signaling pathway that could be targeted by a bioactive derivative of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Representative Experimental Protocol: Esterification of this compound

To explore the structure-activity relationship of this core molecule, the synthesis of its derivatives, such as esters and amides, is a crucial step. The following is a general protocol for the esterification of a carboxylic acid, which can be adapted for this compound.

-

Reactant Preparation: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., ethanol, methanol).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester.

Conclusion and Future Directions

This compound represents an intriguing but largely unexplored scaffold in medicinal chemistry. Based on the known properties of its dimethoxy analog and the broader class of substituted benzoic acids, it holds potential for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research.

Future research should focus on:

-

Definitive Synthesis: Establishing and optimizing a reliable synthetic route to this compound.

-

Derivative Libraries: Synthesizing a diverse library of ester and amide derivatives to explore structure-activity relationships.

-

Biological Screening: Comprehensive in vitro and in vivo screening of the parent compound and its derivatives to identify and characterize their biological activities.

-

Mechanistic Studies: Elucidating the mechanisms of action for any identified bioactive compounds to understand their molecular targets and signaling pathways.

This technical guide serves as a starting point to stimulate and guide future research into this promising, yet uncharted, area of chemical and pharmacological science.

The Enigmatic Molecule: A Review of 3-Chloro-4,5-diethoxybenzoic Acid and its Analogs

A notable scarcity of dedicated research surrounds 3-Chloro-4,5-diethoxybenzoic acid, presenting a significant knowledge gap for researchers, scientists, and drug development professionals. This technical guide addresses this void by summarizing the available data, focusing on its close analog, 3-Chloro-4,5-dimethoxybenzoic acid, due to the absence of specific literature on the diethoxy derivative. This paper serves as a foundational resource, compiling known physicochemical properties, outlining a putative synthesis pathway, and contextualizing its potential within the broader landscape of substituted benzoic acids.

Physicochemical and Structural Data

While specific experimental data for this compound is not available in public literature, we can infer some of its properties from its dimethoxy analog and general chemical principles. The primary data available is for 3-Chloro-4,5-dimethoxybenzoic acid, which is presented below. This compound is a chlorinated and methoxylated derivative of benzoic acid, a structural motif found in numerous biologically active molecules.

| Property | Value (for 3-Chloro-4,5-dimethoxybenzoic acid) | Data Source |

| CAS Number | 20624-87-7 | PubChem[1][2] |

| Molecular Formula | C₉H₉ClO₄ | PubChem[1] |

| Molecular Weight | 216.62 g/mol | PubChem[1] |

| IUPAC Name | 3-chloro-4,5-dimethoxybenzoic acid | PubChem[1] |

| Melting Point | 189-193 °C | ChemicalBook[3] |

| Canonical SMILES | COC1=C(C(=CC(=C1)C(=O)O)Cl)OC | PubChem[1] |

| InChI Key | WUBQRSNEXSSLFX-UHFFFAOYSA-N | PubChem[1] |

Synthesis Pathways

For instance, the synthesis of the related isomer, 4-chloro-3,5-dimethoxybenzoic acid, has been described and involves the oxidation of 4-chloro-3,5-dimethoxytoluene with potassium permanganate.[4] This suggests that a plausible route to 3-Chloro-4,5-dimethoxybenzoic acid could start from 3,4-dimethoxybenzoic acid (veratric acid) followed by a regioselective chlorination step.

Below is a conceptual workflow for the synthesis of 3-Chloro-4,5-dimethoxybenzoic acid.

Figure 1. A conceptual workflow for the synthesis of 3-Chloro-4,5-dimethoxybenzoic acid from veratric acid.

Biological Activity and Potential Applications

There is a significant lack of research into the specific biological activities of this compound and its dimethoxy analog. However, the broader class of substituted benzoic acids is known to exhibit a wide range of pharmacological properties. Benzoic acid and its derivatives are utilized as antimicrobial food preservatives and have been investigated for various medicinal applications.[5]

Derivatives of benzoic acid have been explored for their potential as:

-

Anticancer agents: Certain benzoic acid derivatives have shown cytotoxic activity against various cancer cell lines.[6]

-

Enzyme inhibitors: Substituted benzoic acids have been identified as inhibitors of enzymes such as protein phosphatase Slingshot, which could have therapeutic potential.[7]

-

Anti-inflammatory and analgesic drugs: The benzoic acid scaffold is a component of many non-steroidal anti-inflammatory drugs (NSAIDs).[8]

The presence of chloro and alkoxy (methoxy or diethoxy) functional groups on the benzoic acid ring can significantly influence its electronic properties, lipophilicity, and steric profile. These factors are critical in determining the molecule's interaction with biological targets. The electron-withdrawing nature of the chlorine atom and the electron-donating and steric effects of the alkoxy groups can modulate the acidity of the carboxylic acid and the overall reactivity of the molecule.[9]

The logical relationship for investigating the potential of this compound is outlined below.

References

- 1. 3-Chloro-4,5-dimethoxybenzoic acid | C9H9ClO4 | CID 240053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4,5-dimethoxybenzoic acid [aobchem.com]

- 3. 3-CHLORO-4,5-DIMETHOXYBENZOIC ACID [amp.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]

- 6. preprints.org [preprints.org]

- 7. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Chloro-4,5-diethoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 3-Chloro-4,5-diethoxybenzoic acid and its derivatives. The protocols outlined below are based on established chemical principles and analogous syntheses of similar compounds, providing a robust framework for laboratory implementation.

Synthesis of this compound

The synthesis of the target compound can be conceptually approached in a two-step sequence, starting from the commercially available 3,4-dihydroxybenzoic acid. The initial step involves a Williamson ether synthesis to introduce the two ethoxy groups, followed by a regioselective chlorination.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of 3,4-Diethoxybenzoic Acid

This protocol describes the ethylation of 3,4-dihydroxybenzoic acid.

Materials:

-

3,4-Dihydroxybenzoic acid

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4-dihydroxybenzoic acid (1 equivalent) in DMF, add potassium carbonate (3 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (2.5 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3, leading to the precipitation of the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

For further purification, the crude product can be recrystallized from an ethanol/water mixture.

Protocol 1.2: Synthesis of this compound

This protocol details the chlorination of 3,4-diethoxybenzoic acid.

Materials:

-

3,4-Diethoxybenzoic acid

-

Sulfuryl chloride (SO₂Cl₂)

-

Glacial acetic acid

Procedure:

-

Dissolve 3,4-diethoxybenzoic acid (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add sulfuryl chloride (1.1 equivalents) dropwise while maintaining the temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis of this compound Derivatives

The carboxyl group of this compound is a versatile handle for the synthesis of various derivatives, such as esters and amides. A common strategy involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate.

Experimental Workflow: Synthesis of Derivatives

Caption: General workflow for ester and amide synthesis.

Protocol 2.1: Preparation of 3-Chloro-4,5-diethoxybenzoyl Chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Catalytic amount of DMF

-

Anhydrous toluene

Procedure:

-

Suspend this compound (1 equivalent) in anhydrous toluene.

-

Add a catalytic amount of DMF (1-2 drops).

-

Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours. The solid should dissolve as the reaction proceeds.

-

After the reaction is complete, distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-Chloro-4,5-diethoxybenzoyl chloride, which can be used in the next step without further purification.

Protocol 2.2: Synthesis of Ester Derivatives

Materials:

-

3-Chloro-4,5-diethoxybenzoyl chloride

-

Desired alcohol (e.g., ethanol, methanol)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the crude 3-Chloro-4,5-diethoxybenzoyl chloride in anhydrous DCM.

-

Cool the solution to 0°C.

-

In a separate flask, dissolve the desired alcohol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Add the alcohol/amine solution dropwise to the acid chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Protocol 2.3: Synthesis of Amide Derivatives

Materials:

-

3-Chloro-4,5-diethoxybenzoyl chloride

-

Desired primary or secondary amine

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the crude 3-Chloro-4,5-diethoxybenzoyl chloride in anhydrous DCM and cool to 0°C.

-

In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Add the amine solution dropwise to the acid chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude amide by recrystallization or column chromatography.

Quantitative Data

The following tables summarize expected yields and key physical properties based on analogous compounds reported in the literature. Actual results may vary depending on experimental conditions.

Table 1: Synthesis of this compound

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Melting Point (°C) |

| 1 | 3,4-Diethoxybenzoic acid | 3,4-Dihydroxybenzoic acid | Ethyl iodide, K₂CO₃ | 85-95 | 164-166 |

| 2 | This compound | 3,4-Diethoxybenzoic acid | SO₂Cl₂ | 70-85 | Data not available |

Table 2: Synthesis of Derivatives

| Derivative Type | Starting Material | General Reagents | Typical Yield (%) | Physical State |

| Ethyl Ester | 3-Chloro-4,5-diethoxybenzoyl chloride | Ethanol, Et₃N | 80-95 | Solid/Oil |

| Amide (e.g., with Aniline) | 3-Chloro-4,5-diethoxybenzoyl chloride | Aniline, Et₃N | 75-90 | Solid |

Potential Biological Activity and Signaling Pathways

Derivatives of substituted benzoic acids have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. While the specific activity of this compound derivatives is not extensively documented, a plausible mechanism of action for related compounds involves the inhibition of key cellular pathways. For instance, some chlorinated aromatic compounds have been shown to induce apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt/mTOR pathway.

Hypothesized Signaling Pathway Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

This proposed mechanism suggests that derivatives of this compound could be investigated for their potential to interfere with this critical cell survival pathway, which is often dysregulated in cancer. Further research and biological screening are necessary to validate these potential applications.

Application Notes and Protocols: 3-Chloro-4,5-diethoxybenzoic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4,5-diethoxybenzoic acid is a substituted aromatic carboxylic acid that holds potential as a versatile building block in organic synthesis. Its trifunctional nature, featuring a carboxylic acid group, a chloro substituent, and two ethoxy groups on the benzene ring, allows for a variety of chemical transformations. These functional groups can be strategically manipulated to construct more complex molecules with potential applications in medicinal chemistry, agrochemistry, and materials science. While specific documented applications for this compound are limited in publicly available literature, its structural similarity to the more extensively studied 3-chloro-4,5-dimethoxybenzoic acid suggests its utility in analogous synthetic strategies.

The carboxylic acid moiety can readily undergo esterification or amidation to introduce a wide range of substituents. The chloro and ethoxy groups on the aromatic ring influence its electronic properties and can be targets for nucleophilic aromatic substitution or other cross-coupling reactions, further expanding its synthetic potential. This document provides an overview of the potential applications and a representative experimental protocol for the derivatization of this compound, drawing parallels from its dimethoxy analog.

Potential Applications in Organic Synthesis

Based on the reactivity of similar substituted benzoic acids, this compound can serve as a key intermediate in the synthesis of various target molecules:

-

Pharmaceutical Intermediates: The substituted benzoic acid scaffold is a common feature in many biologically active compounds. By modifying the carboxylic acid and leveraging the reactivity of the chloro and ethoxy groups, it is plausible to synthesize novel compounds for drug discovery programs, targeting a range of therapeutic areas. The lipophilic ethoxy groups may enhance membrane permeability and other pharmacokinetic properties of the final compounds.

-

Agrochemicals: Substituted aromatic compounds are integral to the development of new herbicides, fungicides, and insecticides. The unique substitution pattern of this compound could be exploited to create novel agrochemicals with improved efficacy and selectivity.

-

Materials Science: Benzoic acid derivatives are used in the synthesis of polymers, liquid crystals, and other advanced materials. The specific stereoelectronic properties conferred by the chloro and diethoxy substituents could be harnessed to develop materials with desired optical, thermal, or mechanical properties.

Experimental Protocols

The following is a representative protocol for the synthesis of an amide derivative from this compound. This reaction is a fundamental transformation that highlights its utility as a building block.

Synthesis of N-benzyl-3-chloro-4,5-diethoxybenzamide

This protocol describes the coupling of this compound with benzylamine using a standard peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form the corresponding amide.

Materials:

-

This compound

-

Benzylamine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

To this solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes.

-

Add benzylamine (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent).

-

Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-3-chloro-4,5-diethoxybenzamide.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of N-benzyl-3-chloro-4,5-diethoxybenzamide.

| Parameter | Value |

| Starting Material | This compound |

| Product | N-benzyl-3-chloro-4,5-diethoxybenzamide |

| Reaction Type | Amide coupling |

| Coupling Reagent | HATU |

| Base | DIPEA |

| Solvent | DMF |

| Reaction Time | 3 hours |

| Yield | 85% |

| Purity (by HPLC) | >98% |

| Melting Point | 125-127 °C |

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of an amide derivative from this compound.

Caption: Synthetic workflow for the preparation of N-benzyl-3-chloro-4,5-diethoxybenzamide.

Role in a Drug Discovery Pipeline

This diagram illustrates the potential role of this compound as a building block in a typical drug discovery pipeline.

Caption: Role of this compound in a drug discovery workflow.

Disclaimer

The information provided in these application notes is intended for experienced researchers and professionals in the field of organic synthesis and drug development. The experimental protocols are representative examples and may require optimization for specific laboratory conditions and scales. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The biological applications mentioned are based on the structural characteristics of the molecule and its relation to known bioactive compounds and do not represent proven biological activities.

Application Notes and Protocols for Substituted Benzoic Acids in Drug Discovery: A Focus on 3-Chloro-4,5-dimethoxybenzoic acid

Disclaimer: Initial searches for "3-Chloro-4,5-diethoxybenzoic acid" did not yield specific data regarding its application in drug discovery. The following application notes and protocols are based on the closely related analog, 3-Chloro-4,5-dimethoxybenzoic acid , and general principles of medicinal chemistry involving substituted benzoic acids. This information is intended to serve as a guide for researchers on the potential utility of this class of compounds.

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide range of pharmaceuticals. Their utility stems from the ability to modify the phenyl ring with various functional groups, thereby fine-tuning the steric, electronic, and pharmacokinetic properties of the resulting molecules. While specific data on this compound is limited, its structural analog, 3-Chloro-4,5-dimethoxybenzoic acid, serves as a valuable case study. This compound is primarily utilized as a chemical building block in the synthesis of more complex molecules with potential therapeutic activities. The presence of the chloro and methoxy groups can influence the molecule's binding interactions and metabolic stability, making it an interesting starting point for drug design.

Compound Profile: 3-Chloro-4,5-dimethoxybenzoic acid

A summary of the key physicochemical properties of 3-Chloro-4,5-dimethoxybenzoic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 20624-87-7 | [1][2] |

| Molecular Formula | C₉H₉ClO₄ | [1][2] |

| Molecular Weight | 216.62 g/mol | [1][2] |

| IUPAC Name | 3-chloro-4,5-dimethoxybenzoic acid | [1] |

| Synonyms | Benzoic acid, 3-chloro-4,5-dimethoxy- | [1] |

| Melting Point | 189-193 °C | |

| Solubility | Soluble in methanol |

Application Notes

Role as a Synthetic Intermediate

3-Chloro-4,5-dimethoxybenzoic acid is not typically used as a standalone therapeutic agent. Instead, it serves as a crucial intermediate in multi-step organic syntheses. The carboxylic acid group provides a reactive handle for amide bond formation, a common linkage in many drug molecules. The substituted phenyl ring can be incorporated into larger scaffolds to explore structure-activity relationships (SAR). For example, substituted benzoic acids are key components in the synthesis of certain phosphodiesterase (PDE) inhibitors, where the substituted phenyl ring often occupies a specific binding pocket in the enzyme's active site.

Potential in Phosphodiesterase (PDE) Inhibitor Synthesis

Phosphodiesterases are a family of enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibitors of PDEs have therapeutic applications in inflammatory diseases, cardiovascular conditions, and neurological disorders. The 3-chloro-4,5-dimethoxy substitution pattern can be found in the core structures of some reported PDE inhibitors. While no direct evidence links this specific benzoic acid to a marketed PDE inhibitor, its structure is analogous to fragments of known active compounds. Researchers can utilize this building block to synthesize novel derivatives and screen them for PDE inhibitory activity.

Caption: Workflow for utilizing 3-Chloro-4,5-dimethoxybenzoic acid in drug discovery.

Experimental Protocols

Synthesis of 2-Chloro-4,5-dimethoxybenzoic acid (Illustrative Protocol)

This protocol is based on a patented method for a similar isomer and illustrates a general synthetic route.[3]

Materials:

-

2-chloro-4,5-dimethoxybenzyl chloride

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a 500 mL reaction flask, dissolve 17.6 g (0.08 mol) of 2-chloro-4,5-dimethoxybenzyl chloride and 1.3 g (0.004 mol) of tetrabutylammonium bromide in 200 mL of water.

-

Heat the reaction mixture to 70°C with stirring.

-

Slowly add 38.0 g (0.24 mol) of potassium permanganate to the mixture.

-

Maintain the reaction at 70°C for 7 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

While still hot, filter the reaction mixture to remove manganese dioxide.

-

Cool the filtrate and acidify to pH 4 with hydrochloric acid to precipitate the product.

-

Allow the mixture to stand for 3 hours to ensure complete precipitation.

-

Filter the precipitate and dry to yield 2-chloro-4,5-dimethoxybenzoic acid.

General Protocol for a Phosphodiesterase (PDE) Inhibition Assay

This is a conceptual protocol for screening compounds derived from 3-Chloro-4,5-dimethoxybenzoic acid for PDE inhibitory activity.

Materials:

-

Recombinant human PDE enzyme (e.g., PDE4B)

-

cAMP (substrate)

-

5'-Nucleotidase

-

Inorganic phosphate detection reagent (e.g., Malachite Green)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

-

Prepare a dilution series of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, PDE enzyme, and the test compounds. Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding cAMP to each well. Incubate for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This will convert the AMP produced into adenosine and inorganic phosphate. Incubate for a specified time.

-

Add the inorganic phosphate detection reagent to each well.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Conceptual signaling pathway showing the role of PDE4 and its inhibition.

Conclusion

While direct applications of this compound in drug discovery are not well-documented, its dimethoxy analog, 3-Chloro-4,5-dimethoxybenzoic acid, stands as a representative building block for the synthesis of potentially bioactive molecules. The protocols and workflows outlined here provide a foundational approach for researchers to utilize such substituted benzoic acids in the design and screening of novel therapeutic agents, particularly in the realm of enzyme inhibition. Further investigation into the synthesis and biological evaluation of derivatives of this chemical class is warranted to fully explore their therapeutic potential.

References

Application Note: Quantification of 3-Chloro-4,5-diethoxybenzoic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Chloro-4,5-diethoxybenzoic acid in bulk drug substance and formulated products. The method utilizes a C18 column with isocratic elution and UV detection, demonstrating excellent linearity, precision, and accuracy over a specified concentration range. This protocol is intended for use by researchers, quality control analysts, and professionals in the field of drug development and manufacturing.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality, consistency, and purity of the final active pharmaceutical ingredient (API). The analytical method described herein provides a straightforward and reproducible approach for the determination of this compound, suitable for both research and quality control environments.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

Figure 1: General experimental workflow for the HPLC quantification of this compound.

Materials and Reagents

-

Reference Standard: this compound (≥99.5% purity)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

-

Reagents: Formic acid (AR grade)

-

Diluent: Methanol and Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The specific parameters are outlined in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

Detailed Experimental Protocols

6.1. Preparation of Mobile Phase

-